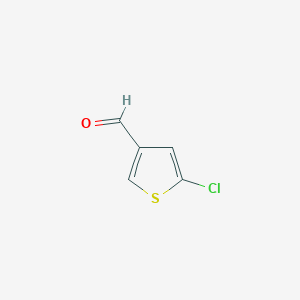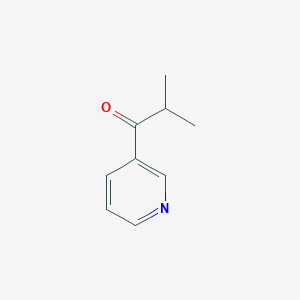
2-Chloro-5,6,7,8-tetrahydroquinoline
Overview
Description
2-Chloro-5,6,7,8-tetrahydroquinoline (2-Cl-THQ) is an organic compound belonging to the quinoline family, which is a heterocyclic aromatic compound with a fused benzene ring and a pyridine ring. It is a colorless, odorless, and crystalline solid that is insoluble in water. 2-Cl-THQ is primarily used in organic synthesis, as a reagent, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
1. Structural Analysis and Crystallography
2-Chloro-5,6,7,8-tetrahydroquinoline has been studied for its crystal structure and properties. Albov et al. (2004) analyzed various substituted tetrahydroquinolines, including 4-methyl-2-chloro-5,6,7,8-tetrahydroquinoline, through single-crystal X-ray diffraction. Their work provided insights into the molecular structures and refinement of these compounds using full-matrix least-squares procedures (Albov, Rybakov, Babaev, & Aslanov, 2004).
2. Chemical Synthesis and Derivatives
The reactivity of this compound is significant in synthesizing various derivatives. Gavrilov and Konshin (1988) demonstrated the reaction of this compound with arylamines, leading to the formation of 2-arylamino-3-cyano-5,6,7,8-tetrahydroquinolines. These intermediates were further used to synthesize other compounds, showcasing the versatility of this compound in chemical synthesis (Gavrilov & Konshin, 1988).
3. Catalysis and Asymmetric Reactions
In catalysis, the compound plays a role in synthesizing chiral ligands for metal complexes. Yoon et al. (2006) described the synthesis of a chiral NCN ligand using a derivative of 5,6,7,8-tetrahydroquinoline. This ligand was used to create Pt(II) and Pd(II) pincer complexes, which exhibited intramolecular C-H⋯Cl hydrogen bonding and were applied in asymmetric catalytic reactions (Yoon, Ramesh, Kim, Ryu, & Ahn, 2006).
4. Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been explored for their biological activities. Johnson et al. (2013) studied tetrahydroquinolines with appended trifluoromethyl groups, highlighting their value in drug design due to their stability and potential biological activities (Johnson, O'Mahony, Edwards, & Duncton, 2013).
5. Chemosensor Development
This compound derivatives have also been used in developing chemosensors. Prodi et al. (2001) described the use of a quinoline-appended diaza-18-crown-6 compound as a selective chemosensor for cadmium, demonstrating the compound's potential in environmental monitoring and food safety (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXMRCHYHAWERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524403 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21172-88-3 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
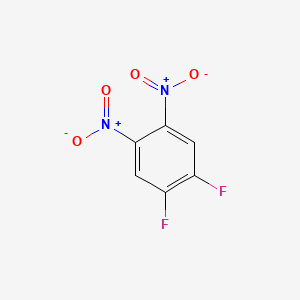
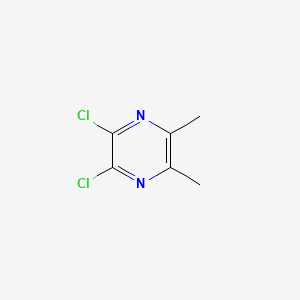
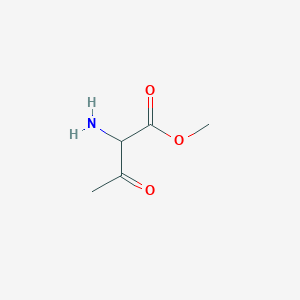
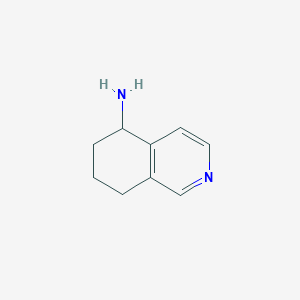

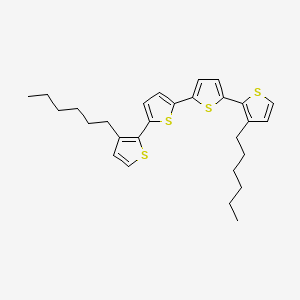
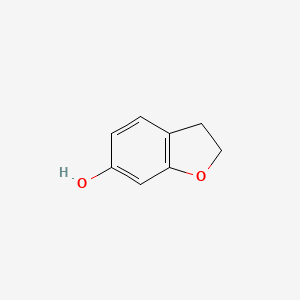
![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)
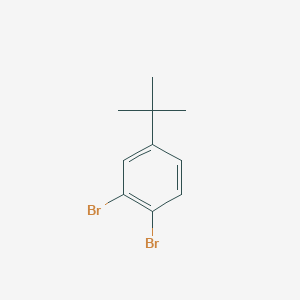
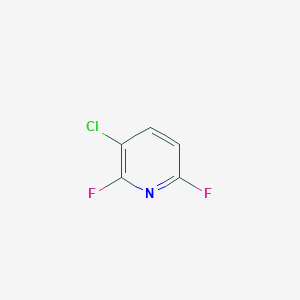

![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)
